PfDHODH-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

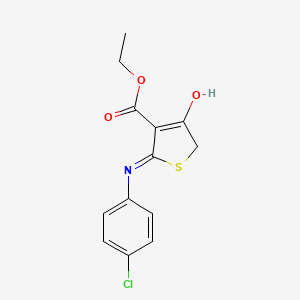

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(4-chlorophenyl)imino-3-hydroxy-2H-thiophene-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3S/c1-2-18-13(17)11-10(16)7-19-12(11)15-9-5-3-8(14)4-6-9/h3-6,16H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZUOZADGNBHOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CSC1=NC2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological Activity of Dihydrothiophenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of dihydrothiophenone derivatives and their structurally related thiophene analogues. Due to a greater abundance of published research on thiophene derivatives, this guide will primarily focus on this class of compounds while drawing relevant connections to dihydrothiophenones where information is available. The diverse pharmacological properties of these sulfur-containing heterocyclic compounds, including their anticancer, antimicrobial, and anti-inflammatory effects, make them promising candidates for drug discovery and development.

Overview of Biological Activities

Thiophene and its derivatives have been extensively studied and have demonstrated a wide range of biological activities.[1][2] These activities are largely attributed to the unique electronic and structural properties of the thiophene ring. The sulfur atom in the ring can participate in various interactions with biological macromolecules, leading to the modulation of their functions. Key therapeutic areas where thiophene derivatives have shown potential include oncology, infectious diseases, and inflammatory disorders.[3][4][5]

Anticancer Activity

Thiophene derivatives have emerged as a significant class of compounds with potent anticancer activities.[3][6] Their mechanisms of action are diverse and target various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.

Mechanisms of Anticancer Action

Several key mechanisms have been identified for the anticancer effects of thiophene derivatives:

-

Enzyme Inhibition: Many thiophene derivatives act as inhibitors of crucial enzymes involved in cancer progression. These include:

-

Kinase Inhibition: They can target various protein kinases that are often dysregulated in cancer, such as VEGFR-2, which is critical for angiogenesis.

-

Topoisomerase Inhibition: Some derivatives can inhibit topoisomerases, enzymes that are essential for DNA replication and repair in cancer cells.[2][3]

-

Tubulin Polymerization Inhibition: Certain thiophene-based compounds can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3]

-

-

Induction of Apoptosis: Thiophene derivatives can trigger programmed cell death in cancer cells through the activation of reactive oxygen species (ROS) production and modulation of apoptotic signaling pathways.[2][3]

-

Cell Cycle Arrest: By interfering with cell cycle checkpoints, these compounds can halt the proliferation of cancer cells.

Quantitative Data on Anticancer Activity

The anticancer potency of various thiophene derivatives has been quantified using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a compound required to inhibit the growth of cancer cells by 50%.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Hydroxybenzothiophene hydrazide (16b) | U87MG (Glioblastoma) | Low µM range | [7] |

| Pyridothienopyrimidinone (7a) | MCF7, HCT116, PC3 | 1.18 | [8] |

| Pyridothienopyrimidinone (7c) | MCF7, HCT116, PC3 | 1.38 | [8] |

| Pyridothienopyrimidinone (7d) | MCF7, HCT116, PC3 | 1.97 | [8] |

| Pyridothienopyrimidinone (6c) | MCF7, HCT116, PC3 | 4.62 | [8] |

| Pyridothienopyrimidinone (9) | MCF7, HCT116, PC3 | 4.18 | [8] |

| Pyridothienopyrimidinone (8b) | MCF7, HCT116, PC3 | 8.83 | [8] |

| 2-(Thiophen-2-yl)-1H-indole (4g) | HCT-116 | 7.1 | [9] |

| 2-(Thiophen-2-yl)-1H-indole (4a) | HCT-116 | 10.5 | [9] |

| 2-(Thiophen-2-yl)-1H-indole (4c) | HCT-116 | 11.9 | [9] |

Experimental Protocols

MTT Assay for Cytotoxicity:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the thiophene derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Signaling Pathway Visualization

Caption: Anticancer mechanisms of dihydrothiophenone derivatives.

Antimicrobial Activity

Thiophene derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi.[10][11] Their ability to combat drug-resistant strains makes them particularly interesting for the development of new antimicrobial agents.[11]

Mechanisms of Antimicrobial Action

The antimicrobial effects of thiophene derivatives are often attributed to:

-

Enzyme Inhibition: Targeting essential microbial enzymes, such as dihydrofolate reductase, can disrupt critical metabolic pathways.[10]

-

Membrane Disruption: Some derivatives can increase the permeability of the bacterial cell membrane, leading to cell death.[11]

-

Inhibition of Adherence: They can prevent bacteria from adhering to host cells, which is a crucial step in the infection process.[11]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (mg/L or µg/mL) | Reference |

| Thiophene derivative (7) | Pseudomonas aeruginosa | More potent than gentamicin | [6][10] |

| Thiophene derivative (4) | Colistin-Resistant A. baumannii | 16 (MIC50) | [11] |

| Thiophene derivative (5) | Colistin-Resistant A. baumannii | 16 (MIC50) | [11] |

| Thiophene derivative (8) | Colistin-Resistant A. baumannii | 32 (MIC50) | [11] |

| Thiophene derivative (4) | Colistin-Resistant E. coli | 8 (MIC50) | [11] |

| Thiophene derivative (8) | Colistin-Resistant E. coli | 32 (MIC50) | [11] |

| Spiro-indoline-oxadiazole (17) | C. difficile | 2-4 µg/mL | [12] |

Experimental Protocols

Broth Microdilution Method for MIC Determination:

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

-

Serial Dilution: The thiophene derivative is serially diluted in a liquid growth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Workflow Visualization

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity

Thiophene-based compounds have shown promise as anti-inflammatory agents, with some acting as inhibitors of key enzymes in the inflammatory cascade.[5][13] This makes them potential candidates for the treatment of various inflammatory diseases.

Mechanisms of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for many thiophene derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5][13] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting these enzymes, thiophene derivatives can reduce the production of these pro-inflammatory molecules, thereby alleviating inflammation.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory activity of thiophene derivatives is often assessed by their ability to inhibit COX and LOX enzymes, with IC50 values indicating their potency.

| Compound Class | Enzyme Target | IC50 (µM) | Reference |

| Thiophene derivative (1) | 5-LOX | 29.2 | [13] |

| 1,4-benzodioxan-substituted thienyl chalcone (12) | hMAO-B | 0.11 | [14] |

Experimental Protocols

In Vitro COX/LOX Inhibition Assay:

-

Enzyme Preparation: Purified COX or LOX enzyme is used.

-

Substrate and Inhibitor Incubation: The enzyme is pre-incubated with the thiophene derivative (inhibitor) at various concentrations.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate (e.g., arachidonic acid).

-

Product Measurement: The formation of the product (e.g., prostaglandins or leukotrienes) is measured using techniques such as spectrophotometry, fluorometry, or chromatography.

-

IC50 Calculation: The IC50 value is determined from the dose-response curve of enzyme inhibition.

Signaling Pathway Visualization

Caption: Anti-inflammatory mechanism via COX/LOX inhibition.

Conclusion

Dihydrothiophenone derivatives and their thiophene analogues represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is well-documented in the scientific literature. The diverse mechanisms of action, including enzyme inhibition and modulation of key signaling pathways, offer multiple avenues for therapeutic intervention. Further research into the structure-activity relationships, optimization of lead compounds, and in-depth investigation of their pharmacological profiles will be crucial for translating the therapeutic potential of these compounds into clinical applications. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers and professionals dedicated to the discovery and development of novel therapeutics.

References

- 1. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Anti-Neuroinflammatory Activity of Amide- Containing Dithiolethiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and aldose reductase inhibitory activities of novel thienocinnolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of PfDHODH-IN-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro evaluation of PfDHODH-IN-2, a dihydrothiophenone derivative identified as a potent inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). This enzyme is a critical component of the pyrimidine biosynthesis pathway in the malaria parasite, making it a key target for antimalarial drug development.[1] This document details the quantitative inhibitory activity of this compound, the experimental protocols for its evaluation, and visual representations of the underlying biological pathway and experimental workflows.

Quantitative Data Summary

The in vitro activity of this compound was assessed through enzymatic and whole-cell assays. The following tables summarize the key quantitative data obtained in these evaluations.

| Enzymatic Inhibition | |

| Target Enzyme | Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) |

| Inhibitor | This compound |

| IC50 | 1.11 µM[1][2] |

| Target Enzyme | Human Dihydroorotate Dehydrogenase (hDHODH) |

| Inhibitor | This compound |

| IC50 | >50 µM[1] |

| Selectivity | >45-fold for PfDHODH over hDHODH |

| Whole-Cell Antiparasitic Activity | |

| P. falciparum Strain | 3D7 (drug-sensitive) |

| Inhibitor | This compound |

| IC50 | >20 µM[1] |

| P. falciparum Strain | Dd2 (drug-resistant) |

| Inhibitor | This compound |

| IC50 | >20 µM[1] |

Signaling Pathway

Pyrimidine Biosynthesis Pathway and PfDHODH Inhibition

PfDHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of DNA and RNA, which are critical for the rapid proliferation of the malaria parasite.[3] Unlike their human hosts, Plasmodium parasites lack a pyrimidine salvage pathway and are therefore entirely dependent on this de novo synthesis, making PfDHODH an attractive drug target.[3] this compound exerts its antimalarial effect by inhibiting this crucial enzymatic step.

Experimental Protocols

PfDHODH Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant PfDHODH. A common method is a spectrophotometric assay that measures the reduction of a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

Methodology:

-

Recombinant Enzyme: Purified recombinant PfDHODH is used.

-

Assay Buffer: A suitable buffer, typically 100 mM HEPES (pH 8.0) containing 150 mM NaCl, 5% glycerol, and 0.05% Triton X-100, is prepared.

-

Substrates and Cofactors: The assay mixture contains L-dihydroorotate as the substrate and decylubiquinone as the electron acceptor.

-

Indicator: DCIP is used as a colorimetric indicator of the reaction progress.

-

Procedure:

-

The reaction is initiated by adding the enzyme to a 384-well plate containing the assay buffer, substrates, cofactors, DCIP, and varying concentrations of the test compound (this compound).

-

The plate is incubated at room temperature for a defined period (e.g., 20 minutes).

-

The absorbance at 600 nm is measured using a plate reader. A decrease in absorbance indicates enzyme activity.

-

-

Data Analysis: The percent inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response curve with a suitable model.

Plasmodium falciparum Whole-Cell Growth Inhibition Assay

This assay determines the potency of a compound in inhibiting the growth of malaria parasites within human red blood cells. The SYBR Green I-based fluorescence assay is a widely used method.

Methodology:

-

Parasite Culture: Asexual stages of P. falciparum strains (e.g., 3D7 and Dd2) are cultured in human red blood cells in RPMI-1640 medium supplemented with serum and maintained in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.

-

Assay Setup:

-

Synchronized ring-stage parasites are seeded in 96-well plates at a specific parasitemia and hematocrit.

-

The test compound (this compound) is added in a serial dilution.

-

-

Incubation: The plates are incubated for 72 hours under the same culture conditions to allow for parasite replication.

-

Lysis and Staining:

-

A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. This buffer lyses the red blood cells and the parasites, releasing the parasite DNA.

-

The plate is incubated in the dark to allow the dye to bind to the DNA.

-

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm). The intensity is proportional to the amount of parasite DNA, which reflects parasite growth.

-

Data Analysis: The IC50 value is calculated by comparing the fluorescence in the wells with the compound to that of the control wells (no compound) and fitting the data to a dose-response curve.

Experimental Workflow Diagrams

PfDHODH Enzymatic Assay Workflow

P. falciparum Growth Inhibition Assay Workflow

References

PfDHODH-IN-2: A Technical Guide to its Role in Blocking Parasite Replication

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PfDHODH-IN-2, a dihydrothiophenone derivative that acts as a potent inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). By targeting this crucial enzyme, this compound effectively blocks the parasite's ability to replicate, making it a significant compound in the exploration of novel antimalarial therapies. This document details the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize this inhibitor.

Core Mechanism of Action: Targeting Pyrimidine Biosynthesis

Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies exclusively on the de novo pyrimidine biosynthesis pathway for the synthesis of nucleotides essential for DNA and RNA replication.[1] Unlike its human host, the parasite lacks a pyrimidine salvage pathway, making the enzymes in this pathway attractive targets for therapeutic intervention.[2]

PfDHODH is the fourth and rate-limiting enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate.[1] this compound is a potent inhibitor of this enzyme.[3][4] By binding to PfDHODH, this compound blocks the production of orotate, thereby depriving the parasite of the necessary building blocks for DNA and RNA synthesis. This cessation of nucleotide production leads to an arrest of parasite replication and ultimately, parasite death.[1]

Quantitative Data Summary

The inhibitory activity of this compound and a more potent analog from the same dihydrothiophenone series, compound 50, are summarized below. The data highlights the selectivity of these compounds for the parasite enzyme over the human homolog (hDHODH).

| Compound | Target | IC50 (µM) | P. falciparum Strain | In Vitro IC50 (µM) | Selectivity (hDHODH/PfDHODH) | Reference |

| This compound | PfDHODH | 1.11 | 3D7 | >20 | >45-fold | [3][4] |

| hDHODH | >50 | Dd2 | >20 | |||

| Compound 50 | PfDHODH | 0.006 | 3D7 | 0.015 | >14,000-fold | [5] |

| hDHODH | >84 | Dd2 | 0.018 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound and related compounds.

PfDHODH Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PfDHODH.

-

Reagents and Buffers:

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.

-

Substrates: L-dihydroorotate, decylubiquinone.

-

Electron Acceptor: 2,6-dichloroindophenol (DCIP).

-

Enzyme: Recombinant purified PfDHODH.

-

Test Compound: this compound dissolved in DMSO.

-

-

Procedure:

-

The assay is conducted in a 384-well plate format with a final volume of 50 µL per well.[6]

-

Add 25 µL of assay buffer containing L-dihydroorotate (final concentration 175 µM), decylubiquinone (final concentration 18 µM), and DCIP (final concentration 95 µM) to each well.[6]

-

Add the test compound (this compound) at various concentrations to the wells.

-

Initiate the reaction by adding 25 µL of assay buffer containing PfDHODH (final concentration 12.5 nM).[6]

-

Monitor the reduction of DCIP by measuring the decrease in absorbance at 620 nm over time using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

Plasmodium falciparum Growth Inhibition Assay (SYBR Green I-based)

This whole-cell assay measures the efficacy of a compound in inhibiting the growth of intraerythrocytic P. falciparum.

-

Materials:

-

P. falciparum cultures (e.g., 3D7 or Dd2 strains) synchronized at the ring stage.

-

Complete culture medium (RPMI 1640, AlbuMAX II, hypoxanthine).

-

Human red blood cells (RBCs).

-

SYBR Green I lysis buffer.

-

96-well black plates.

-

Test Compound: this compound dissolved in DMSO.

-

-

Procedure:

-

Prepare a parasite culture with a starting parasitemia of ~0.5% and 2% hematocrit.

-

Dispense the test compound at various concentrations into the wells of a 96-well plate.

-

Add 200 µL of the parasite culture to each well.

-

Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).

-

Calculate the percent inhibition of parasite growth for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a suitable model.

-

Visualizations

Signaling Pathway: De Novo Pyrimidine Biosynthesis in P. falciparum

Caption: The de novo pyrimidine biosynthesis pathway in P. falciparum and the inhibitory action of this compound.

Experimental Workflow: PfDHODH Enzyme Inhibition Assay

Caption: Workflow for determining the IC50 of this compound using an enzyme inhibition assay.

Logical Relationship: From Enzyme Inhibition to Parasite Growth Arrest

Caption: The cascade of events from this compound binding to the cessation of parasite replication.

References

- 1. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]

- 2. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. Novel selective and potent inhibitors of malaria parasite dihydroorotate dehydrogenase: discovery and optimization of dihydrothiophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

PfDHODH-IN-2 synthesis protocol for research use

For Research Use Only

Introduction

PfDHODH-IN-2 is a potent and selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway of the malaria parasite.[1] Unlike its human host, P. falciparum lacks pyrimidine salvage pathways and is therefore entirely dependent on this de novo synthesis for survival, making PfDHODH a validated and highly promising target for antimalarial drug development. This compound, a dihydrothiophenone derivative, demonstrates significant inhibitory activity against PfDHODH and serves as a valuable research tool for studying pyrimidine metabolism in P. falciparum and for the development of novel antimalarial agents.[1]

Chemical and Biological Data

The following tables summarize the key chemical and biological properties of this compound.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Ethyl 2-(4-chlorophenylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate | N/A |

| Synonyms | This compound, Compound 11 | [1] |

| CAS Number | 425629-94-3 | N/A |

| Molecular Formula | C₁₃H₁₂ClNO₃S | N/A |

| Molecular Weight | 297.76 g/mol | N/A |

| Appearance | Solid | N/A |

| Solubility | DMSO: 12.5 mg/mL (41.98 mM) | |

| Water: < 0.1 mg/mL (insoluble) |

Table 2: Biological Activity of this compound

| Target | IC₅₀ | Assay Conditions | Reference |

| PfDHODH | 1.11 µM | Enzymatic assay | [1] |

| hDHODH | >50 µM | Enzymatic assay | |

| P. falciparum (3D7 strain) | >20 µM | Whole-cell assay | |

| P. falciparum (Dd2 strain) | >20 µM | Whole-cell assay |

Signaling Pathway

PfDHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of pyrimidine nucleotides required for DNA and RNA replication in Plasmodium falciparum.

Caption: De novo pyrimidine biosynthesis pathway in P. falciparum.

Experimental Protocols

1. Synthesis of this compound

Disclaimer: The following is a generalized procedure based on the synthesis of similar dihydrothiophenone derivatives. The specific, detailed protocol for this compound (Compound 11) from the primary literature (Minghao Xu et al., J Med Chem 2013, 56(20):7911-24) was not publicly accessible.

Step 1: Synthesis of Ethyl 2-(4-chlorophenylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate

A mixture of an appropriate starting thiolactone, a 4-chloroaniline derivative, and a suitable base (e.g., triethylamine or piperidine) in a solvent such as ethanol or toluene is refluxed for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the crude product is precipitated or extracted. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

2. PfDHODH Enzyme Inhibition Assay

This protocol is based on a colorimetric method that measures the reduction of 2,6-dichloroindophenol (DCIP).

Materials:

-

Recombinant PfDHODH enzyme

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100

-

L-dihydroorotate (DHO)

-

Decylubiquinone (CoQD)

-

2,6-dichloroindophenol (DCIP)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well microplates

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 384-well plate, add the components in the following order:

-

Assay Buffer

-

This compound solution (at various concentrations)

-

Recombinant PfDHODH enzyme (final concentration ~10-25 nM)

-

-

Incubate the plate at room temperature for 15-20 minutes.

-

Initiate the reaction by adding a mixture of the substrates: DHO (final concentration ~175 µM), CoQD (final concentration ~18 µM), and DCIP (final concentration ~95 µM).

-

Immediately measure the absorbance at 600 nm using a microplate reader.

-

Continue to monitor the absorbance at 600 nm every 5 minutes for a total of 30 minutes.

-

The rate of reaction is determined from the linear portion of the absorbance change over time.

-

Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

3. Preparation of this compound for In Vivo Studies

Note: The following are example formulations and should be optimized for specific experimental needs.

Formulation 1 (Suspension):

-

Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).

-

To prepare a 1 mL working solution (1.25 mg/mL), add 100 µL of the DMSO stock solution to 900 µL of a vehicle consisting of 40% PEG300, 5% Tween-80, and 45% Saline.

-

Mix thoroughly. If precipitation occurs, use sonication to aid dissolution.

Formulation 2 (Clear Solution):

-

Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).

-

To prepare a 1 mL working solution (≥1.25 mg/mL), add 100 µL of the DMSO stock solution to 900 µL of corn oil.

-

Mix thoroughly to achieve a clear solution.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of this compound.

Caption: General workflow for synthesis and evaluation of this compound.

References

Application Notes and Protocols for PfDHODH-IN-2 and Other PfDHODH Inhibitors in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway of the malaria parasite.[1][2] As parasites cannot salvage pyrimidines from their host, this pathway is essential for their survival, making PfDHODH a key target for antimalarial drug development.[1][2] PfDHODH-IN-2 is a potent inhibitor of the isolated PfDHODH enzyme.[3][4][5] However, it demonstrates significantly weaker activity in whole-cell assays, which has likely precluded its advancement into in vivo animal studies.[3][4]

This document provides the available data for this compound, along with in vivo dosage and protocol information for other well-characterized PfDHODH inhibitors, which can serve as a guide for designing preclinical studies.

This compound: In Vitro Activity

While no in vivo data for this compound is publicly available, its in vitro activity highlights a common challenge in drug development: the disparity between enzymatic and cellular potency.

| Parameter | Value | Reference |

| PfDHODH Enzymatic IC50 | 1.11 µM | [3][4][5] |

| Human DHODH (hDHODH) IC50 | >50 µM | [3][4] |

| P. falciparum 3D7 Whole-Cell IC50 | >20 µM | [3][4] |

| P. falciparum Dd2 Whole-Cell IC50 | >20 µM | [3][4] |

The significant drop in potency from the enzymatic assay to the whole-cell assay suggests that this compound may have poor membrane permeability or be subject to efflux pumps in the whole parasite.

PfDHODH Signaling Pathway

PfDHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, oxidizing dihydroorotate to orotate. This is a crucial step for the production of pyrimidines, which are essential building blocks for DNA and RNA synthesis required for the rapid replication of the parasite.

Caption: The de novo pyrimidine biosynthesis pathway in P. falciparum.

In Vivo Studies of Other PfDHODH Inhibitors

In contrast to this compound, other inhibitors such as Genz-667348 and DSM265 have demonstrated potent whole-cell activity and have been evaluated in animal models.

Summary of In Vivo Efficacy Data

| Compound | Animal Model | Parasite Strain | Dosing Regimen | Efficacy | Reference |

| Genz-667348 | Mouse | P. berghei | 100 mg/kg/day (oral, BID) for 4 days | Sterile cure | [6] |

| Genz-667348 | Mouse | P. berghei | ED50: 13-21 mg/kg/day (oral, BID) | 50% effective dose | [6] |

| DSM265 | SCID Mouse (humanized) | P. falciparum | 1-100 mg/kg (oral, QD) for 4 days | Potent activity, ED90 of 3.6 mg/kg | [7] |

| DSM265 | Human Volunteers | P. falciparum | 400 mg single dose (1 day before challenge) | Prophylactic efficacy | [8] |

Experimental Protocols for In Vivo Antimalarial Testing

The following are generalized protocols for evaluating the efficacy of antimalarial compounds in common mouse models. These would be the standard methodologies applied to a compound like this compound had it shown sufficient in vitro whole-cell activity.

Standard 4-Day Suppressive Test in P. berghei-Infected Mice

This is a standard model for initial in vivo efficacy screening of antimalarial compounds.

Objective: To evaluate the in vivo efficacy of a test compound against the blood stages of Plasmodium berghei in mice.

Materials:

-

Female Swiss Webster or ICR mice (25-30 g)[9]

-

P. berghei ANKA strain (chloroquine-sensitive)[10]

-

Test compound (e.g., a PfDHODH inhibitor)

-

Vehicle for compound formulation (e.g., 7% Tween 80, 3% ethanol in water)

-

Chloroquine (positive control)

-

Giemsa stain

-

Microscope

Procedure:

-

Infection: Mice are infected intraperitoneally (i.p.) with 2 x 107P. berghei-parasitized red blood cells (pRBCs).[10]

-

Grouping: Animals are randomly assigned to groups (n=5 per group): Vehicle control, positive control (Chloroquine, e.g., 20 mg/kg/day), and test compound groups at various doses.[9]

-

Treatment: Treatment begins 2 days post-infection and continues for 4 consecutive days.[9] The compound is administered once or twice daily via oral gavage or i.p. injection.

-

Monitoring: On day 7 post-infection (one day after the final treatment), thin blood smears are prepared from the tail vein of each mouse.

-

Parasitemia Determination: Smears are stained with Giemsa, and parasitemia is determined by light microscopy by counting the number of pRBCs per 1,000 total RBCs.

-

Efficacy Calculation: The average parasitemia of each group is calculated. The percent suppression of parasitemia is determined relative to the vehicle-treated control group.

Caption: Workflow for the 4-day suppressive test in P. berghei-infected mice.

Efficacy Testing in P. falciparum-Infected Humanized Mice

This model is more translationally relevant as it uses the human malaria parasite.

Objective: To assess the in vivo efficacy of a test compound against P. falciparum in immunodeficient mice engrafted with human red blood cells (huRBCs).

Materials:

-

Immunodeficient mice (e.g., NOD-scid IL-2Rγnull)[7]

-

Human erythrocytes (huRBCs)

-

P. falciparum strain (e.g., 3D7)

-

Test compound and vehicle

-

Flow cytometer or qPCR equipment

Procedure:

-

Humanization: Mice are treated to deplete macrophages (e.g., with clodronate-liposomes) and then receive daily i.p. or intravenous (i.v.) injections of huRBCs to achieve a stable level of human chimerism in their blood.[11][12]

-

Infection: Once huRBC engraftment is sufficient (e.g., >20%), mice are infected i.v. with P. falciparum-parasitized huRBCs.[7][12]

-

Treatment: When parasitemia reaches a predetermined level (e.g., ~1%), treatment with the test compound begins. Dosing is typically once daily for 4 days via oral gavage.

-

Monitoring: Parasitemia is monitored daily by flow cytometry (staining with a DNA dye like SYTO-16 and a human-specific RBC marker) or by quantitative PCR (qPCR) of parasite DNA.[7]

-

Endpoint: The primary endpoint is the reduction in parasitemia over the treatment course and the time to recrudescence (parasite rebound) after treatment cessation.

References

- 1. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSM265 for Plasmodium falciparum chemoprophylaxis: a randomised, double blinded, phase 1 trial with controlled human malaria infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. med.nyu.edu [med.nyu.edu]

- 10. Plasmodium berghei ANKA Infection in ICR Mice as a Model of Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Further Improvements of the P. falciparum Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PfDHODH Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmodium falciparum, the parasite responsible for the most severe form of malaria, is incapable of salvaging pyrimidines and depends entirely on the de novo biosynthesis pathway for survival.[1][2] Dihydroorotate dehydrogenase (PfDHODH) is a mitochondrial flavoenzyme that catalyzes the fourth and rate-limiting step in this essential pathway: the oxidation of dihydroorotate (DHO) to orotate.[2][3] This dependency makes PfDHODH a clinically validated and highly attractive target for antimalarial drug discovery.[1][3][4]

Significant structural differences exist between the parasite and human DHODH enzymes, particularly in the inhibitor-binding site, which allows for the development of highly selective inhibitors.[1][5] This application note provides a detailed protocol for a robust and reproducible colorimetric assay to screen and characterize inhibitors of recombinant PfDHODH.

Principle of the Assay

The PfDHODH enzyme activity is determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[6][7] In this coupled enzymatic reaction, PfDHODH oxidizes its substrate, L-dihydroorotate (DHO), to orotate. The electrons from this reaction are transferred via a flavin mononucleotide (FMN) cofactor to a ubiquinone analog, such as decylubiquinone (CoQD).[5][8] The reduced CoQD then reduces the blue-colored DCIP to its colorless form.[6] The rate of DCIP reduction is directly proportional to PfDHODH activity and can be measured spectrophotometrically by monitoring the decrease in absorbance at 600 nm.[6][8] Potential inhibitors will slow down this reaction, resulting in a lower rate of absorbance change.

Materials and Reagents

| Reagent/Material | Recommended Supplier | Notes |

| Recombinant PfDHODH (N-terminal truncated) | In-house expression or commercial | Expressed in E. coli for solubility.[7][9] |

| L-Dihydroorotic acid (DHO) | Sigma-Aldrich | Substrate of the enzyme. |

| Decylubiquinone (CoQD) | Sigma-Aldrich | Electron acceptor. |

| 2,6-dichloroindophenol (DCIP) | Sigma-Aldrich | Colorimetric indicator. |

| HEPES | Sigma-Aldrich | Buffering agent. |

| Potassium Chloride (KCl) | Sigma-Aldrich | Salt for ionic strength. |

| Triton X-100 | Sigma-Aldrich | Non-ionic detergent to prevent aggregation. |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Solvent for test compounds. |

| 96-well or 384-well clear, flat-bottom plates | Greiner, Corning | For spectrophotometric readings. |

| Microplate spectrophotometer | Molecular Devices, PerkinElmer | Capable of kinetic reads at 600 nm. |

| Known PfDHODH Inhibitor (e.g., DSM265) | Commercially available | Positive control. |

Experimental Protocols

Reagent Preparation

-

Assay Buffer (1L):

-

50 mM HEPES, pH 8.0

-

150 mM KCl

-

0.1% (v/v) Triton X-100

-

Store at 4°C. A common buffer composition.[10]

-

-

Stock Solutions:

-

100 mM DHO: Dissolve in 1N NaOH, adjust pH to 8.0 with HCl, and bring to final volume with dH₂O. Aliquot and store at -20°C.

-

10 mM CoQD: Dissolve in 100% ethanol. Store at -20°C, protected from light.

-

10 mM DCIP: Dissolve in dH₂O. Prepare fresh daily and protect from light.[11]

-

10 mM Test Compounds/Control Inhibitor: Dissolve in 100% DMSO. Store at -20°C.

-

PfDHODH Enzyme Inhibition Assay Workflow

This protocol is optimized for a 96-well plate format with a final reaction volume of 100 µL. Adjust volumes accordingly for other formats.

References

- 1. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Characterization of Small Molecule Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay in Summary_ki [bdb99.ucsd.edu]

- 7. Identification of Collateral Sensitivity to Dihydroorotate Dehydrogenase Inhibitors in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Design, and Structure–Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]

Application of PfDHODH-IN-2 in High-Throughput Screening for Anti-Malarial Drug Discovery

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, remains a significant global health challenge. The emergence of drug-resistant parasite strains necessitates the discovery of novel therapeutic agents. Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) is a validated and promising target for anti-malarial drug development.[1] This enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, which is essential for the parasite's survival as it lacks a pyrimidine salvage pathway.[1] PfDHODH-IN-2 is a potent and selective inhibitor of PfDHODH, making it an invaluable tool for high-throughput screening (HTS) campaigns aimed at identifying new PfDHODH inhibitors. This application note provides a detailed protocol for utilizing this compound as a reference compound in a colorimetric HTS assay.

Principle of the Assay

The enzymatic activity of PfDHODH can be measured by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which acts as a terminal electron acceptor. In the presence of the substrate dihydroorotate and the cofactor coenzyme Q (CoQ), PfDHODH catalyzes the oxidation of dihydroorotate to orotate. The electrons generated in this reaction are transferred to DCIP, causing a decrease in its absorbance at 600 nm. Inhibitors of PfDHODH, such as this compound, will prevent this reaction, resulting in a smaller decrease in absorbance.

Data Presentation

This compound is a dihydrothiophenone derivative that potently inhibits Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) with an IC50 of 1.11 µM.[2][3] It exhibits high selectivity for the parasite enzyme over the human homolog (hDHODH), with an IC50 greater than 50 µM for hDHODH.[2] However, it shows weak activity in whole-cell assays against P. falciparum strains 3D7 and Dd2, with IC50 values greater than 20 µM for both.[2][3]

| Parameter | Value | Reference |

| Target | Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) | [2][3] |

| IC50 (PfDHODH) | 1.11 µM | [2] |

| IC50 (hDHODH) | >50 µM | [2] |

| IC50 (P. falciparum 3D7, whole cell) | >20 µM | [2][3] |

| IC50 (P. falciparum Dd2, whole cell) | >20 µM | [2][3] |

| Recommended HTS Assay | DCIP-based colorimetric assay | |

| Typical HTS Z' Factor | ≥ 0.7 |

Experimental Protocols

Materials and Reagents

-

Recombinant P. falciparum DHODH (PfDHODH)

-

This compound (as a control inhibitor)

-

L-dihydroorotic acid (DHO)

-

Decylubiquinone (CoQD)

-

2,6-dichloroindophenol (DCIP)

-

HEPES buffer (pH 8.0)

-

NaCl

-

Glycerol

-

Triton X-100

-

Dimethyl sulfoxide (DMSO)

-

384-well microplates

-

Microplate reader capable of measuring absorbance at 600 nm

Assay Buffer Preparation

Prepare an assay buffer containing 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, and 0.05% Triton X-100.

Reagent Preparation

-

PfDHODH Enzyme Solution: Dilute recombinant PfDHODH in assay buffer to a final concentration of 25 nM.

-

Substrate/Cofactor Mix: Prepare a solution in assay buffer containing 350 µM L-dihydroorotate and 36 µM decylubiquinone.

-

DCIP Solution: Prepare a 190 µM solution of DCIP in assay buffer.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Test Compound Plates: Serially dilute test compounds and this compound in DMSO in a separate microplate. Then, dilute these compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

High-Throughput Screening Protocol (384-well format)

-

Compound Addition: Add 0.5 µL of test compounds or control (this compound, DMSO for negative control) to the wells of a 384-well microplate.

-

Enzyme Addition: Add 25 µL of the 25 nM PfDHODH enzyme solution to each well.

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Reaction Initiation: Add 25 µL of a freshly prepared reaction mix containing the substrate/cofactor mix and DCIP solution to each well. The final concentrations in the 50 µL reaction volume will be approximately 12.5 nM PfDHODH, 175 µM DHO, 18 µM CoQD, and 95 µM DCIP.

-

Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 600 nm every minute for 20 minutes at room temperature.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.

-

Normalize the data to the controls:

-

0% inhibition (negative control): Wells containing DMSO instead of a test compound.

-

100% inhibition (positive control): Wells containing a high concentration of this compound (e.g., 50 µM).

-

-

Calculate the percent inhibition for each test compound.

-

Plot the percent inhibition versus the compound concentration to determine the IC50 value for active compounds.

-

Mandatory Visualizations

Caption: PfDHODH in Pyrimidine Biosynthesis.

Caption: HTS Workflow for PfDHODH Inhibitors.

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Collateral Sensitivity to Dihydroorotate Dehydrogenase Inhibitors in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing PfDHODH-IN-2 Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the cytotoxic effects of PfDHODH-IN-2, a selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). The information is intended to guide researchers in assessing the selectivity and potential off-target effects of this antimalarial compound on mammalian cells.

Introduction

This compound is a potent inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an essential enzyme in the de novo pyrimidine biosynthesis pathway of the malaria parasite.[1][2] As Plasmodium species rely solely on this pathway for pyrimidine synthesis, unlike human cells which can utilize a salvage pathway, PfDHODH is a validated and attractive target for antimalarial drug development. The selective inhibition of the parasite's enzyme over the human ortholog (hDHODH) is a key characteristic of promising antimalarial candidates, aiming for high efficacy against the parasite with minimal toxicity to the host.[3]

Cytotoxicity Profile of PfDHODH Inhibitors

Selective PfDHODH inhibitors are designed to exhibit minimal effects on human cells. While specific quantitative cytotoxicity data for this compound across a wide panel of human cell lines is not extensively available in the public domain, studies on other selective PfDHODH inhibitors indicate a general trend of low cytotoxicity against mammalian cells.

For instance, a screen of a chemical library identified 43 novel PfDHODH inhibitors that demonstrated potent activity against P. falciparum with low toxicity to human cell lines, including the normal human dermal fibroblast (HDF) line and the cancer cell lines PANC-1 (pancreatic) and DLD-1 (colorectal).[3] In that study, none of the tested compounds significantly affected the growth of the cancer cell lines, and only a few showed weak cytotoxicity against the normal cell line at higher concentrations.[3]

| Compound Class/Name | Cell Line | Assay Type | Result (CC50/EC50) | Reference |

| Novel PfDHODH Inhibitors (DBIP derivatives) | HDF (normal human dermal fibroblasts) | Cytotoxicity Assay | 8.38 - 9.77 µM | [3] |

| Novel PfDHODH Inhibitors | PANC-1 (human pancreatic cancer) | Growth Inhibition Assay | No significant effect | [3] |

| Novel PfDHODH Inhibitors | DLD-1 (human colorectal adenocarcinoma) | Growth Inhibition Assay | No significant effect | [3] |

| This compound | hDHODH (human enzyme) | Enzymatic Assay | IC50 > 50 µM | [1] |

| This compound | P. falciparum (3D7 and Dd2 strains) | Whole Cell Assay | IC50 > 20 µM | [1] |

Note: The table above includes data for other selective PfDHODH inhibitors as a reference for the expected low cytotoxicity of this class of compounds. Specific and comprehensive cytotoxicity data for this compound on a panel of human cell lines is limited.

Experimental Protocol: Assessing Cytotoxicity using MTT Assay

This protocol describes a standard method for determining the cytotoxicity of this compound on mammalian cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials

-

Human cell line(s) of interest (e.g., HepG2, HeLa, HEK293, or a cancer cell line panel)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (cell culture grade)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

-

CO2 incubator (37°C, 5% CO2)

Procedure

-

Cell Seeding:

-

Harvest and count cells, then resuspend in complete culture medium to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (untreated cells in medium only).

-

After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the controls.

-

Incubate the plate for another 24 to 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration and determine the CC50 (half-maximal cytotoxic concentration) value using a suitable software (e.g., GraphPad Prism).

-

Signaling Pathways and Mechanism of Action

While this compound is designed to be selective for the parasite enzyme, understanding the effects of DHODH inhibition in mammalian cells is crucial for assessing potential off-target effects. Inhibition of human DHODH (hDHODH) can impact rapidly proliferating cells, such as cancer cells and activated immune cells, which have a high demand for pyrimidines.

The primary mechanism of action of DHODH inhibitors is the depletion of the pyrimidine nucleotide pool, which in turn inhibits DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. In cancer cells, DHODH inhibition has been shown to affect several signaling pathways:

-

c-Myc and p21 Signaling: DHODH inhibitors can reduce the expression of the oncoprotein c-Myc and increase the expression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest.

-

STING Pathway Activation and Pyroptosis: DHODH inhibition can induce mitochondrial stress, leading to the release of mitochondrial DNA into the cytoplasm. This activates the cGAS-STING pathway, an innate immune signaling cascade that can promote anti-tumor immunity. This can also lead to a form of inflammatory cell death called pyroptosis.

-

Increased Antigen Presentation: By affecting cellular metabolism, DHODH inhibition can increase the expression of genes involved in antigen processing and presentation, leading to enhanced presentation of tumor antigens on the cell surface via MHC-I molecules. This can make cancer cells more visible to the immune system.

Visualizations

Caption: Experimental workflow for assessing this compound cytotoxicity using the MTT assay.

Caption: Signaling pathways affected by DHODH inhibition in mammalian cells.

References

Application Notes and Protocols for Studying Plasmodium Metabolism Using PfDHODH-IN-2

Audience: Researchers, scientists, and drug development professionals.

Introduction

Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies exclusively on the de novo biosynthesis pathway for pyrimidines, which are essential for DNA and RNA synthesis. This dependency makes the enzymes in this pathway attractive targets for antimalarial drug development. One such key enzyme is the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).

PfDHODH-IN-2 is a potent and selective inhibitor of PfDHODH. It belongs to the dihydrothiophenone class of inhibitors and has demonstrated significant activity against P. falciparum in vitro.[1][2] Its mechanism of action involves binding to the ubiquinone binding site of PfDHODH, thereby blocking the fourth step in the de novo pyrimidine biosynthesis pathway—the oxidation of dihydroorotate to orotate.[3][4] This specific inhibition leads to a depletion of the pyrimidine pool, ultimately halting parasite replication and growth.[3]

These application notes provide detailed protocols for utilizing this compound as a chemical probe to study Plasmodium metabolism, specifically focusing on the parasite's pyrimidine biosynthesis pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound and the expected metabolic consequences of PfDHODH inhibition.

Table 1: In Vitro Efficacy and Selectivity of this compound

| Parameter | Value | Reference |

| PfDHODH IC50 | 1.11 µM | [1][2] |

| Human DHODH IC50 | >50 µM | [1][2] |

| Selectivity (Human/Pf) | >45-fold | [1][2] |

| P. falciparum 3D7 IC50 | >20 µM | [2] |

| P. falciparum Dd2 IC50 | >20 µM | [2] |

Table 2: Representative Metabolic Changes Following DHODH Inhibition *

| Metabolite Class | Change | Reference |

| Amino Acids | Decreased | [5] |

| - Glutamine | Significantly Decreased | [5] |

| Pyrimidine Precursors (e.g., Dihydroorotate) | Increased | [4] |

| Pyrimidine Products (e.g., Orotate, UMP) | Decreased | [3] |

*Data is representative of the effects of DHODH inhibition on cellular metabolism and is based on a study in chronic myeloid leukemia cells, as direct metabolomic data for this compound on P. falciparum is not yet published. Similar effects on the pyrimidine pathway are expected in Plasmodium.

Signaling Pathway and Experimental Workflow Diagrams

De Novo Pyrimidine Biosynthesis Pathway in Plasmodium falciparum

Caption: The de novo pyrimidine biosynthesis pathway in P. falciparum, highlighting the inhibition of PfDHODH by this compound.

Experimental Workflow: PfDHODH Enzyme Inhibition Assay

Caption: Workflow for determining the IC50 of this compound against the isolated PfDHODH enzyme.

Experimental Workflow: P. falciparum Growth Inhibition Assay (SYBR Green I)

Caption: Workflow for assessing the in vitro antiplasmodial activity of this compound.

Experimental Protocols

Protocol 1: PfDHODH Enzyme Inhibition Assay

This protocol is adapted from established methods for measuring PfDHODH activity.

Materials:

-

Recombinant PfDHODH enzyme

-

This compound

-

L-dihydroorotate

-

Decylubiquinone

-

2,6-dichloroindophenol (DCIP)

-

HEPES buffer (100 mM, pH 8.0)

-

NaCl (150 mM)

-

Glycerol

-

Triton X-100

-

DMSO

-

384-well microplates

-

Microplate reader capable of measuring absorbance at 600 nm

Procedure:

-

Preparation of Reagents:

-

Prepare assay buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.

-

Prepare stock solutions of L-dihydroorotate, decylubiquinone, and DCIP in appropriate solvents.

-

Prepare a stock solution of this compound in DMSO.

-

-

Assay Plate Preparation:

-

Perform serial dilutions of the this compound stock solution in DMSO.

-

Add the diluted inhibitor or DMSO (for control wells) to the 384-well plate.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the assay buffer, 175 µM L-dihydroorotate, 18 µM decylubiquinone, and 95 µM DCIP.

-

Add the reaction mixture to each well of the assay plate.

-

Initiate the reaction by adding PfDHODH enzyme (final concentration ~12.5 nM) to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 20 minutes.

-

Measure the absorbance at 600 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a suitable equation using graphing software.

-

Protocol 2: P. falciparum Growth Inhibition Assay (SYBR Green I Method)

This protocol is a widely used method for determining the in vitro antiplasmodial activity of compounds.[6][7][8][9]

Materials:

-

P. falciparum culture (e.g., 3D7 or Dd2 strain)

-

Human erythrocytes

-

Complete parasite culture medium (e.g., RPMI-1640 supplemented with Albumax or human serum)

-

This compound

-

DMSO

-

Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.16% (w/v) Saponin, 1.6% (v/v) Triton X-100)

-

SYBR Green I nucleic acid stain

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm)

-

Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Procedure:

-

Parasite Culture Synchronization:

-

Synchronize the P. falciparum culture to the ring stage using standard methods (e.g., sorbitol treatment).

-

-

Drug Plate Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium.

-

Add the diluted compound or medium with DMSO (for control wells) to a 96-well plate.

-

-

Parasite Culture Addition:

-

Adjust the synchronized parasite culture to a parasitemia of ~0.5% and a hematocrit of 2% in complete culture medium.

-

Add the parasite suspension to each well of the drug plate.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a modular incubation chamber with the appropriate gas mixture.

-

-

Lysis and Staining:

-

Prepare the lysis buffer containing SYBR Green I at a 1:5000 dilution.

-

Add the lysis buffer with SYBR Green I to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

-

Fluorescence Measurement:

-

Read the fluorescence of each well using a microplate reader with excitation at 485 nm and emission at 530 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from uninfected red blood cell controls.

-

Calculate the percent inhibition of parasite growth for each drug concentration relative to the drug-free control wells.

-

Determine the IC50 value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

-

Protocol 3: Metabolomic Analysis of this compound Treated Parasites

This protocol provides a general framework for studying the metabolic effects of this compound on P. falciparum. Specific parameters will need to be optimized based on the analytical platform used (e.g., LC-MS, GC-MS).

Materials:

-

Synchronized P. falciparum culture

-

This compound

-

DMSO

-

Cold quenching solution (e.g., 80% methanol at -80°C)

-

Extraction solvent (e.g., chloroform:methanol:water mixture)

-

Centrifuge

-

Lyophilizer

-

LC-MS or GC-MS system

Procedure:

-

Parasite Treatment:

-

Culture synchronized P. falciparum to the trophozoite stage.

-

Treat the parasite culture with this compound at a concentration known to inhibit growth (e.g., 5x IC50) or with DMSO as a control.

-

Incubate for a defined period (e.g., 4, 8, or 24 hours).

-

-

Metabolite Quenching and Extraction:

-

Rapidly quench metabolic activity by adding cold quenching solution to the parasite culture.

-

Pellet the cells by centrifugation at a low temperature.

-

Extract the metabolites by adding the extraction solvent and vortexing vigorously.

-

Separate the polar and non-polar phases by centrifugation.

-

-

Sample Preparation:

-

Collect the polar phase containing the pyrimidine pathway metabolites.

-

Dry the samples using a lyophilizer or speed vacuum.

-

Reconstitute the dried metabolites in a suitable solvent for the analytical platform.

-

-

Metabolite Analysis:

-

Analyze the samples using LC-MS or GC-MS to identify and quantify the metabolites.

-

Include standards for key metabolites in the pyrimidine pathway (e.g., dihydroorotate, orotate, UMP) for accurate identification and quantification.

-

-

Data Analysis:

-

Process the raw data to identify and quantify the relative abundance of metabolites in the treated and control samples.

-

Perform statistical analysis to identify metabolites that are significantly altered by this compound treatment.

-

Visualize the data using heatmaps or pathway mapping tools.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iddo.org [iddo.org]

- 7. winzeler.ucsd.edu [winzeler.ucsd.edu]

- 8. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 9. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: PfDHODH-IN-2 as a Chemical Probe for Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)

Introduction

Malaria, a devastating disease caused by Plasmodium parasites, necessitates the continuous development of new therapeutic agents due to emerging drug resistance.[1] The de novo pyrimidine biosynthesis pathway is an essential metabolic route for the parasite's rapid proliferation during its intraerythrocytic stage.[1][2] Unlike their human hosts, who can utilize both de novo and salvage pathways for pyrimidine synthesis, Plasmodium falciparum relies exclusively on the de novo pathway, making its enzymes attractive drug targets.[3][4][5]

Dihydroorotate dehydrogenase (PfDHODH) is a mitochondrial flavoenzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[5][6][7] Its essentiality and divergence from the human ortholog have validated it as a key target for antimalarial drug discovery.[8] PfDHODH-IN-2 is a potent and selective inhibitor of PfDHODH, belonging to the dihydrothiophenone chemical class.[9][10][11][12] Its selectivity for the parasite enzyme over the human counterpart makes it a valuable chemical probe for studying the function of PfDHODH, validating its role in parasite viability, and serving as a starting point for antimalarial drug development.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

This compound exerts its antimalarial effect by specifically binding to and inhibiting the PfDHODH enzyme. This action blocks the synthesis of orotate, a crucial precursor for pyrimidine nucleotides (UMP, CTP, etc.), which are the essential building blocks for DNA and RNA.[8] The disruption of this pathway halts parasite replication and ultimately leads to its death.[8]

Caption: De novo pyrimidine biosynthesis pathway in P. falciparum and inhibition by this compound.

Quantitative Data for this compound

The following table summarizes the inhibitory activity of this compound against the target enzyme and P. falciparum parasites.

| Parameter | Target/Strain | Value | Reference |

| Enzyme Inhibition | |||

| IC₅₀ | P. falciparum DHODH (PfDHODH) | 1.11 µM | [9][10][11] |

| IC₅₀ | Human DHODH (hDHODH) | >50 µM | [9][11] |

| Cellular Activity | |||

| IC₅₀ | P. falciparum (3D7 strain) | >20 µM | [11] |

| IC₅₀ | P. falciparum (Dd2 strain) | >20 µM | [11] |

Note: The discrepancy between potent enzymatic inhibition and weaker whole-cell activity may be due to factors such as compound permeability, efflux, or metabolism within the parasite.

Application Notes

-

Selective Probe for PfDHODH: With over 45-fold selectivity for PfDHODH over its human counterpart, this compound can be used to specifically probe the function of the parasite enzyme in various assays without significantly affecting host cell machinery.[9][11]

-

Target Validation: This probe can be used in cellular and biochemical assays to confirm the essentiality of the pyrimidine biosynthesis pathway for parasite survival and replication.

-

HTS Assay Control: In high-throughput screening campaigns for new PfDHODH inhibitors, this compound can serve as a reference compound or positive control.

-

Mechanism of Action Studies: Can be used in competition binding assays or enzymatic kinetic studies to characterize the binding site of novel inhibitors. It can also be used in metabolomic studies to observe the downstream effects of PfDHODH inhibition.

Experimental Protocols

Preparation of this compound Stock Solutions

Proper dissolution is critical for accurate and reproducible results.

-

For In Vitro Assays:

-

Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound in 100% Dimethyl Sulfoxide (DMSO).[10][11]

-

If solubility issues arise, gentle warming (37°C) and sonication can be applied.[9]

-

Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9][11] For use, create intermediate dilutions in the appropriate assay buffer, ensuring the final DMSO concentration is non-toxic to the enzyme or cells (typically ≤0.5%).

-

-

For In Vivo Formulations (Rodent Models):

PfDHODH Enzyme Inhibition Assay Protocol (DCIP-Based)

This colorimetric assay measures PfDHODH activity by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP).[13]

Caption: Workflow for a colorimetric PfDHODH enzyme inhibition assay.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.[13]

-

PfDHODH Enzyme: Dilute recombinant PfDHODH to the working concentration (e.g., 12.5 nM) in assay buffer.[13]

-

Substrate Mix: Prepare a mix in assay buffer containing L-dihydroorotate (DHO), decylubiquinone, and DCIP. Final concentrations in the well should be approximately 175 µM DHO, 18 µM decylubiquinone, and 95 µM DCIP.[13]

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add diluted this compound or control (DMSO vehicle) to the wells of the microplate.

-

Add the diluted PfDHODH enzyme solution to all wells.

-

Incubate for 10-20 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate mix to all wells. The final assay volume is typically 50 µL.[13]

-

Incubate for 20 minutes at room temperature, protected from light.

-

Measure the absorbance at 600 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (wells with no enzyme).

-

Calculate the percent inhibition relative to the no-inhibitor (DMSO) control.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[13][14]

-

P. falciparum Growth Inhibition Assay (SYBR Green I-Based)

This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which binds to the DNA of newly replicated parasites.[13]

Caption: Workflow for a SYBR Green I-based parasite growth inhibition assay.

Methodology:

-

Preparation:

-

Maintain a culture of P. falciparum (e.g., 3D7 or Dd2 strain) in human erythrocytes and synchronize to the ring stage.

-

Prepare serial dilutions of this compound in culture medium.

-

-

Assay Procedure (96-well plate format):

-

Add the diluted this compound or control vehicle to the wells of a black, clear-bottom 96-well plate.

-

Add the parasite culture, diluted to a final parasitemia of ~0.5% and a final hematocrit of 2%, to each well.

-

Incubate the plate for 72 hours under a gas mixture of 5% O₂, 5% CO₂, and 90% N₂ at 37°C.[13]

-

After incubation, add Lysis Buffer (e.g., Tris buffer containing saponin, Triton X-100, EDTA, and SYBR Green I dye) to each well.

-

Seal the plate, mix gently, and incubate for at least 1 hour at room temperature in the dark. Alternatively, plates can be frozen at -80°C for later processing.[13]

-

-

Data Analysis:

-

Read the fluorescence on a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Calculate the percent inhibition relative to the no-drug control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve as described for the enzyme assay.

-

References

- 1. Frontiers | Novel Highlight in Malarial Drug Discovery: Aspartate Transcarbamoylase [frontiersin.org]

- 2. Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the pyrimidine biosynthetic pathway of human malaria parasite Plasmodium falciparum as chemotherapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Malaria Parasite Pyrimidine Nucleotide Metabolism: A Promising Drug Target | Semantic Scholar [semanticscholar.org]

- 5. Identification of 3,4-Dihydro-2H,6H-pyrimido[1,2-c][1,3]benzothiazin-6-imine Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scitepress.org [scitepress.org]

- 8. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. glpbio.com [glpbio.com]

- 12. malariaworld.org [malariaworld.org]